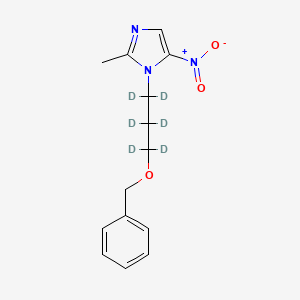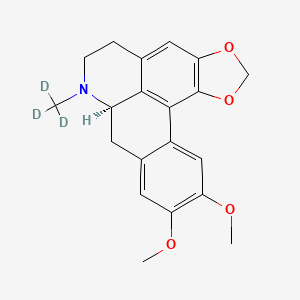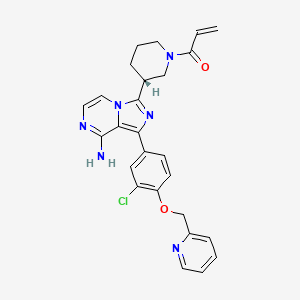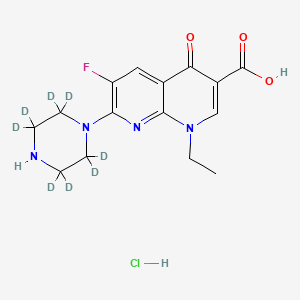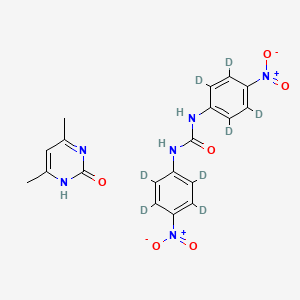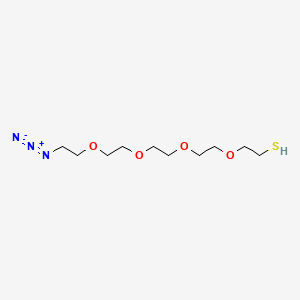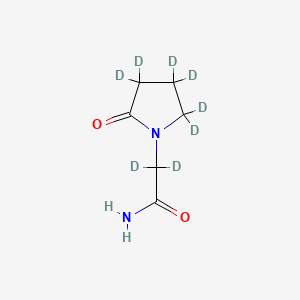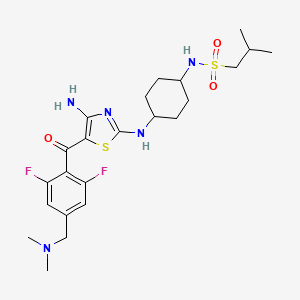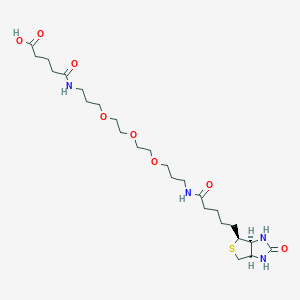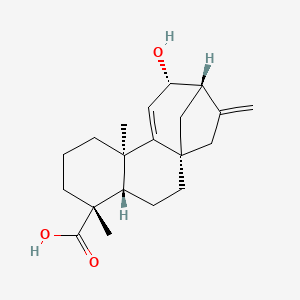
12|A-Hydroxygrandiflorenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12α-Hydroxygrandiflorenic acid is a diterpenoid compound isolated from the whole plant of Wedelia chinensis (Osbeck.) . It is known for its unique chemical structure and potential biological activities. The compound has a molecular weight of 316.43 and a molecular formula of C20H28O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12α-Hydroxygrandiflorenic acid can be achieved through the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum. The biotransformed product is isolated by column chromatography and its structure is determined by mass spectrum and nuclear magnetic resonance analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 12α-Hydroxygrandiflorenic acid. Most of the compound is obtained through extraction from natural sources, specifically from the plant Wedelia chinensis .
Analyse Des Réactions Chimiques
Types of Reactions: 12α-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 12α position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
12α-Hydroxygrandiflorenic acid has several scientific research applications, including:
Mécanisme D'action
The exact mechanism of action of 12α-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Grandiflorenic acid: The parent compound from which 12α-Hydroxygrandiflorenic acid is derived.
12α-Methoxygrandiflorenic acid: A methoxy derivative of grandiflorenic acid.
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: Another diterpenoid isolated from Wedelia trilobata.
Uniqueness: 12α-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 12α position, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,4S,5R,9R,12S,13S)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14-,15-,18+,19+,20+/m0/s1 |
Clé InChI |
YKLRBAUBANVECM-ITWPWFMSSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)O)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
